molecular formula C7H14ClN B147455 Quinuclidine hydrochloride CAS No. 39896-06-5

Quinuclidine hydrochloride

Cat. No. B147455
CAS RN: 39896-06-5
M. Wt: 147.64 g/mol
InChI Key: BZLBBZLOMXKMTA-UHFFFAOYSA-N
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Description

Quinuclidine hydrochloride is a derivative of quinuclidine, which is a 1-azabicyclo[2.2.2]octane compound. Quinuclidine itself is a bicyclic organic compound with a nitrogen atom in one of the rings, making it a tertiary amine. The hydrochloride form indicates the presence of a hydrochloride salt, which is commonly used to make organic bases more soluble in water for various applications, including pharmaceuticals10.

Synthesis Analysis

Quinuclidine and its derivatives can be synthesized through various methods. One approach involves the palladium-mediated allylic alkylation, which has been used to construct the quinuclidine azabicyclo[2.2.2]octane with excellent regio- and diastereoselectivity . Another method includes the reaction of quinuclidine adducts with mono- and dichlorogallane to produce quinuclidine-stabilized amido- and azidogallanes . Additionally, quinuclidine has been used as a structure-directing agent in the synthesis of zeolitic materials, demonstrating its versatility in material chemistry .

Molecular Structure Analysis

The molecular structure of quinuclidine has been studied using various techniques such as gas-phase electron diffraction, X-ray diffraction, and quantum chemical calculations. These studies have revealed that quinuclidine has a slightly twisted 1-azabicyclo[2.2.2]octane cage and can form adducts with metal trihydrides, which results in structural changes upon coordination . The crystal structure of quinuclidine betaine hydrochloride has also been determined, showing interactions such as medium-strong COOH·Cl hydrogen bonds and C–H···Cl contacts10.

Chemical Reactions Analysis

Quinuclidine-based catalysts have been found to be highly reactive in the Baylis-Hillman reaction, with a direct correlation between the basicity of the base and its reactivity. Quinuclidine, having the highest pKa, was the most active catalyst, and its reactivity was further enhanced by the presence of proton donors like methanol . The interaction between quinuclidine and trifluoromethane through a weak C-H···N hydrogen bond has also been studied, indicating the potential for weak intermolecular interactions in the formation of complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinuclidine derivatives have been extensively studied. For instance, the photoelectron spectra and electronic structure of diastereomeric quinuclidine derivatives have been investigated, revealing insights into the molecular and electronic structure influenced by substituents and intramolecular hydrogen bonding . The study of quinuclidine betaine with p-hydroxybenzoic acid complex has provided information on the crystal and molecular structure, hydrogen bonding, and vibrational spectra, which are crucial for understanding the properties of these complexes .

Scientific Research Applications

1. Crystal and Molecular Structure Analysis

Quinuclidine betaine hydrochloride has been synthesized and characterized using X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations. This compound crystallizes in the orthorhombic space group P nma, with interesting hydrogen bonding interactions stabilizing the crystal structure (Dega-Szafran, Szafran & Katrusiak, 2009).

2. Synthesis and Chemical Reactions

Quinuclidine hydrochloride was used in the synthesis of [AlH2Cl(Quinuclidine)2], highlighting its role in forming complex compounds. The study involved the preparation and recrystallization of quinuclidine hydrochloride, which led to the discovery of the title compound (Jones, Junk & Cole, 2001).

3. Adduct Formation with Metal Trihydrides

The structures of two adducts of quinuclidine with group 13 trihydride molecules were determined using gas-phase electron diffraction and quantum chemical calculations. This shows the potential of quinuclidine in complex formation and its structural changes upon coordination (Wann et al., 2007).

4. Development of Novel Compounds

Quinuclidine hydrochloride was used in the synthesis of novel compounds with potential biological activities. One study involved the creation of fused and spiro nitrogen heterocycles of quinuclidine, demonstrating its versatility as an intermediate in synthesizing complex organic compounds (Hamama, Zoorob & El‐Magid, 2011).

5. Catalytic Properties

A study found a correlation between the basicity of quinuclidine-based catalysts and their reactivity in the Baylis-Hillman reaction. Quinuclidine, with the highest pKa, was found to be the most active catalyst, indicating its significant role in chemical reactions (Aggarwal, Emme & Fulford, 2003).

6. Antiproliferative Activities

Quinuclidine derivatives showed antiproliferative effects against Toxoplasma gondii tachyzoites in vitro. This suggests potential pharmaceutical applications for quinuclidine derivatives in treating infections (Martins-Duarte, Urbina, de Souza & Vommaro, 2006).

7. Synthesis of Amphiphilic Compounds

Quinuclidine hydrochloride was used in the development of polyfunctional biocompatible cationic surfactant systems. These quaternary ammonium derivatives of quinuclidine displayed significant bactericidal and fungicidal activities, highlighting their potential in nanomedicine and biotechnology (Burilova et al., 2018).

Safety And Hazards

Quinuclidine is a poison by ingestion and skin contact. It has low toxicity by inhalation. It is a moderate skin and severe eye irritant . Quinuclidine hydrochloride is not classified as a hazardous substance or mixture .

Future Directions

Quinuclidine hydrochloride has been used in the synthesis of quinuclidine adducts with group 13 trihydride molecules, MH3 (M = B, Al), and their structure elucidation by gas-phase electron diffraction and quantum chemical calculations . This suggests potential future directions in the field of quantum chemical calculations and structure elucidation.

properties

IUPAC Name

1-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-4-8-5-2-7(1)3-6-8;/h7H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLBBZLOMXKMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinuclidine hydrochloride

CAS RN

39896-06-5
Record name 1-Azabicyclo[2.2.2]octane, hydrochloride (1:1)
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Record name Quinuclidine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinuclidine hydrochloride
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Record name Quinuclidine hydrochloride
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Record name QUINUCLIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
280
Citations
T Ishihara, H Kakuta, H Moritani, T Ugawa… - Chemical and …, 2004 - jstage.jst.go.jp
… ( )-3-(10-Methyl-10H-phenothiazin-3-ylmethoxy)quinuclidine hydrochloride (19) was the most potent inhibitor in this series with an IC50 value of 0.12 mM. Oral dosing of compound 19 …
Number of citations: 35 www.jstage.jst.go.jp
LN Yakhontov - Advances in heterocyclic chemistry, 1970 - Elsevier
Publisher Summary This chapter focuses on general chemical properties and peculiarities of quinuclidine derivatives. Quinuclidine (l-azabicyclo[2.2.2]octane) is a heterocyclic system …
Number of citations: 16 www.sciencedirect.com
Y Iga, H Arisawa, N Ogane, Y Saito… - The Japanese Journal …, 1998 - jstage.jst.go.jp
We investigated effects of (±)-cis-2-methylspiro [1, 3-oxathiolane-5, 3′-quinuclidine] hydrochlo-ride, hemihydrate (SNI-2011, cevimeline hydrochloride), a rigid analogue of …
Number of citations: 60 www.jstage.jst.go.jp
EE Mikhlina, AD Yanina, LN Yakhontov… - Pharmaceutical …, 1971 - Springer
… The most active is 3-(3i, 41, 5i-trimethoxybenzoyloxy) benz [b] quinuclidine hydrochloride (VII}. This compound, when injected intraperitoneally in doses of 100-200 mg/kg, reduces …
Number of citations: 3 link.springer.com
T Ishihara, H Kakuta, H Moritani, T Ugawa… - Bioorganic & medicinal …, 2003 - Elsevier
… Among these compounds, (Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene]-quinuclidine hydrochloride 31 was found to be a potent inhibitor of squalene synthase derived from hamster liver and …
Number of citations: 43 www.sciencedirect.com
WA Renters, GJ Gibs, MJ Weiss - Journal of Heterocyclic …, 1967 - Wiley Online Library
Abstract Treatment of ethyl 3‐quinuclidinone‐2‐carboxyIate (III) with appropriate reagents gave 2,3‐fused heterocycles including pyrazolol, aminopyrimidinone, and aminopyridazinone …
Number of citations: 0 onlinelibrary.wiley.com
DG Wynn - 2001 - livrepository.liverpool.ac.uk
… During the study, they prepared QNO by treating quinuclidine hydrochloride (151) with one equivalent of 85% w-CPBA in chloroform initially at 0C followed by stirring at room …
Number of citations: 0 livrepository.liverpool.ac.uk
Z Dega-Szafran, A Katrusiak, M Szafran - Journal of Molecular Structure, 2009 - Elsevier
Quinuclidine betaine hydrochloride (1-carboxymethyl-1-azabicyclo[2.2.2]octane hydrochloride, QNBH·Cl) has been synthesized and characterized by X-ray diffraction, FTIR and NMR …
Number of citations: 13 www.sciencedirect.com
GR Brown, DS Clarke, AJ Foubister… - Journal of medicinal …, 1996 - ACS Publications
Quinuclidines with a 3-biaryl substituent are a new class of potent, orally active squalene synthase (SQS) inhibitors. Variants around these rigid structures indicate key structural …
Number of citations: 97 pubs.acs.org
J Tomkinson - 2011 - edata.stfc.ac.uk
Quinuclidine hydrochloride, C7H13N.HCl, J. Tomkinson, ISIS Facility, Vib. …
Number of citations: 0 edata.stfc.ac.uk

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